Clomipramine Hydrochloride

Catalog No.
S524031
CAS No.
17321-77-6
M.F
C19H24Cl2N2
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomipramine Hydrochloride

CAS Number

17321-77-6

Product Name

Clomipramine Hydrochloride

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H24Cl2N2

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H

InChI Key

WIMWMKZEIBHDTH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Anafranil, Chlomipramine, Chlorimipramine, Clomipramine, Clomipramine Hydrochloride, Clomipramine Maleate (1:1), Clomipramine Monohydrochloride, Hydiphen, Hydrochloride, Clomipramine, Monohydrochloride, Clomipramine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

The exact mass of the compound Clomipramine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759323. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clomipramine Hydrochloride is the salt form of a tricyclic antidepressant (TCA) that functions as a potent inhibitor of serotonin and norepinephrine reuptake. As a hydrochloride salt, it offers enhanced aqueous solubility and stability over its free base form, simplifying stock solution preparation and handling for in-vitro and in-vivo research applications. Its primary pharmacological distinction within the TCA class is a significantly higher affinity for the serotonin transporter (SERT), making it a critical tool for studies requiring potent and preferential serotonergic system modulation.

Substituting Clomipramine Hydrochloride with other TCAs like Imipramine or Amitriptyline is inadvisable for targeted research due to profound differences in transporter affinity and metabolic pathways. Clomipramine exhibits a much higher binding affinity for the serotonin transporter (SERT) relative to the norepinephrine transporter (NET) when compared to Imipramine, a distinction critical for studies focused on serotonergic mechanisms. Furthermore, the metabolic profiles differ; Clomipramine is demethylated to desmethylclomipramine, which has a distinct and potent pharmacological profile of its own, a factor that does not have a direct parallel with the metabolites of other TCAs. Opting for the free base form over the hydrochloride salt would sacrifice the superior aqueous solubility and handling stability inherent to the salt, complicating formulation and potentially compromising experimental reproducibility.

Superior Binding Affinity and Selectivity for the Serotonin Transporter (SERT)

Clomipramine demonstrates a significantly higher binding affinity for the human serotonin transporter (SERT) compared to other common tricyclic antidepressants. Its inhibition constant (Ki) for SERT is 0.25 nM, which is 5.6-fold more potent than Imipramine (Ki = 1.4 nM) and 100-fold more potent than Imipramine's active metabolite, Desipramine (Ki = 25 nM). This high affinity allows for achieving substantial SERT occupancy (~80%) at very low concentrations, a level comparable to 50 mg of the SSRI fluvoxamine.

Evidence DimensionBinding Affinity (Ki) for human Serotonin Transporter (SERT)
Target Compound Data0.25 nM
Comparator Or BaselineImipramine: 1.4 nM; Desipramine: 25 nM
Quantified Difference5.6x higher affinity than Imipramine; 100x higher affinity than Desipramine
ConditionsIn vitro radioligand binding assay with human SERT.

For researchers requiring a potent tool to specifically modulate the serotonergic system, this compound offers greater target engagement at lower doses than its close structural analogs.

Enhanced Aqueous Solubility for Simplified Formulation and Handling

The hydrochloride salt form provides superior solubility in aqueous solutions, a critical attribute for laboratory use. Clomipramine Hydrochloride is described as freely soluble in water. Technical datasheets specify its solubility in PBS (pH 7.2) is approximately 0.5 mg/ml, allowing for the direct preparation of organic solvent-free aqueous solutions for biological experiments. This contrasts with the free base form, which is generally insoluble in water, necessitating the use of organic solvents that can introduce confounding variables in sensitive assays.

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble in water; ~0.5 mg/ml in PBS (pH 7.2)
Comparator Or BaselineClomipramine (free base): Generally insoluble in water
Quantified DifferenceQualitatively higher solubility, enabling direct aqueous formulation
ConditionsStandard laboratory conditions for solution preparation.

Procuring the hydrochloride salt eliminates the need for organic solvents in many applications, reducing preparation time and avoiding potential solvent-induced artifacts in experimental results.

Distinct Metabolic Profile Creates a Unique In-Vivo Pharmacological Footprint

Clomipramine undergoes a different primary metabolic transformation compared to other TCAs. In vitro studies using rat liver microsomes show that the rate of demethylation for clomipramine is greater than that for amitriptyline or imipramine. This primary metabolic step converts clomipramine to desmethylclomipramine, an active metabolite with a potent norepinephrine reuptake inhibiting profile (NET Ki = 0.4 nM), fundamentally altering the compound's in-vivo mechanism of action over time to that of a potent SNRI. This contrasts with imipramine's metabolism to desipramine, which already has a strong NET affinity. This metabolic behavior is critical for interpreting results from in-vivo models.

Evidence DimensionIn Vitro Metabolic Reaction Rate
Target Compound DataHighest rate of demethylation among the three compounds tested
Comparator Or BaselineAmitriptyline and Imipramine (CMI > AMI = IMI)
Quantified DifferenceQualitatively higher rate of demethylation for Clomipramine
ConditionsIn vitro assay with isolated rat liver microsomes and an NADPH generating system.

This unique metabolic shift must be accounted for in experimental design, making it a non-interchangeable choice for in-vivo studies where a specific initial SERT-dominant effect followed by dual SERT/NET action is required.

Selective Pharmacological Probing of Serotonin-Dependent Pathways

Ideal for neuroscience research aiming to isolate or potently modulate the function of the serotonin transporter (SERT) with high affinity. Its 5.6-fold greater affinity for SERT compared to imipramine allows for more targeted investigations of serotonin's role in neural circuits, behavior, and disease models, with less immediate off-target effects on the norepinephrine transporter.

Development of Aqueous Formulations for In Vitro and In Vivo Screening

The hydrochloride salt's high aqueous solubility makes it the correct choice for preparing concentrated, organic solvent-free stock solutions for cell culture assays, tissue bath experiments, or direct administration in animal studies. This simplifies experimental protocols and avoids the confounding physiological effects that solvents like DMSO or ethanol can introduce.

In Vivo Models Studying Dual Serotonin-Norepinephrine Reuptake Inhibition

Suited for in-vivo experiments designed to study the sequential and combined effects of SERT and NET inhibition. Due to its metabolic conversion to the potent NET inhibitor desmethylclomipramine, administering clomipramine provides a dynamic pharmacological profile that evolves from primarily serotonergic to a potent dual-action SNRI, a property not mirrored by other TCAs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.1316542 Da

Monoisotopic Mass

350.1316542 Da

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

UNII

2LXW0L6GWJ

Related CAS

303-49-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (67.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (65.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (67.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (65.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (15.52%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (25.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (25.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (27.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As an aid in the treatment of separation related disorders in dogs manifested by destruction and inappropriate elimination (defecation and urination) and only in combination with behavioural modification techniques.

Pharmacology

Clomipramine Hydrochloride is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. Clomipramine hydrochloride is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

QN06AA04

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

17321-77-6

Metabolism Metabolites

Extensively metabolized in the liver. The main active metabolite is desmethylclomipramine, which is formed by N-demethylation of clomipramine via CYP2C19, 3A4 and 1A2. Other metabolites and their glucuronide conjugates are also produced. Other metabolites of clomipramine include 8-hydroxyclomipramine formed via 8-hydroxylation, 2-hydroxyclomipramine formed via 2-hydroxylation, and clomipramine N-oxide formed by N-oxidation. Desmethylclomipramine is further metabolized to 8-hydroxydesmethylclomipramine and didesmethylclomipramine, which are formed by 8-hydroxylation and N-demethylation, respectively. 8-Hydroxyclomipramine and 8-hydroxydesmethylclomipramine are pharmacologically active; however, their clinical contribution remains unknown. Route of Elimination: Urine (51-60%) and feces via biliary elimination (24-32%) Half Life: Following oral administration of a single 150 mg dose of clomipramine, the average elimination half-life of clomipramine was 32 hours (range: 19-37 hours) and of desmethylclomipramine was 69 hours (range: 54-77 hours). Elimination half-life may vary substantially with different doses due to saturable kinetics (i.e. metabolism).

FDA Medication Guides

ANAFRANIL
CLOMIPRAMINE HYDROCHLORIDE
CAPSULE;ORAL
SPECGX LLC
05/10/2019

Use Classification

Veterinary drugs -> Psychoanaleptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

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